molecular formula C16H19N3O2S B2528063 2-(methylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1797895-47-6

2-(methylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2528063
M. Wt: 317.41
InChI Key: DYXZXBKUZWFRBU-UHFFFAOYSA-N
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Description

The compound "2-(methylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide" is a chemical entity that appears to be a derivative of pyrazole-based benzamides. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole derivatives with potential biological applications, such as inhibiting enzymes like alkaline phosphatases and ecto-5'-nucleotidases, which are of interest in medicinal chemistry . These compounds are characterized by their pyrazole core, which is a five-membered heterocyclic ring containing nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves multi-step reactions starting from basic precursors such as antipyrine or 2,6-difluorobenzoic acid . For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . The synthesis process can be complex, involving several steps to introduce various functional groups and achieve the desired structural complexity.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy, as well as X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the conformation of the rings. For example, X-ray crystallography has revealed that some pyrazole derivatives exhibit twisted conformations between the pyrazole and other aromatic rings, which can influence their biological activity .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amide group, for instance, can engage in hydrogen bonding, which is crucial for the biological activity of these compounds . The reactivity of these compounds can also be modified by introducing different substituents on the pyrazole ring or the benzamide moiety, which can affect their binding to biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds. For example, the thermal stability of a compound can be assessed using thermogravimetric analysis, which provides insights into its suitability for drug development . The introduction of specific substituents can also enhance the compound's ability to interact with biological targets, potentially improving its therapeutic efficacy .

Scientific Research Applications

Synthesis and Chemical Properties

A study on the synthesis of novel benzamide derivatives explores the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and subsequent rearrangement. This process highlights a method for creating complex molecules rapidly under mild conditions without a catalyst, which could be relevant for synthesizing variations of the compound (Liu et al., 2014).

Antiviral Applications

Another research area includes the development of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable anti-avian influenza virus activity. This synthesis route could be applicable to creating antiviral agents from benzamide derivatives, including structures similar to the compound of interest (Hebishy et al., 2020).

Structural and Spectroscopic Analysis

Research into pyrazole derivatives, like the synthesis, spectral characterization, and X-ray crystal structure studies of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provides detailed insights into molecular structures that could be analogous to studying 2-(methylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide. Such studies offer a foundation for understanding the chemical behavior and potential interactions of the compound in biological systems (Kumara et al., 2018).

Potential for Antimicrobial and Antitumor Agents

The exploration of thiosemicarbazide derivatives in the synthesis of targeted heterocyclic compounds with antimicrobial assessment suggests a methodology for developing new antimicrobial agents. This research could be extrapolated to the design and testing of 2-(methylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide for similar applications (Elmagd et al., 2017).

Additionally, the synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents present another area of interest. While the compound discussed is not directly related, the methodologies and evaluation techniques could be applicable for investigating the anticancer potential of 2-(methylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide (Yoshida et al., 2005).

properties

IUPAC Name

2-methylsulfanyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-22-15-5-3-2-4-14(15)16(20)18-12-10-17-19(11-12)13-6-8-21-9-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXZXBKUZWFRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide

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